molecular formula C29H40N8O9 B561543 Chromozym Try CAS No. 86170-43-6

Chromozym Try

Cat. No. B561543
CAS RN: 86170-43-6
M. Wt: 644.686
InChI Key: OOVPFYDKQBSPHP-IUQUCOCYSA-N
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Description

Chromozym Try is a synthetic substrate used for the determination of trypsin activity . It’s used in various activity measurements, showing low variance . The increase in absorption at 405 nm is easily measured . It’s used for the photometric determination of activity of proteases which hydrolyze peptides at the carboxylic side of arginine .


Molecular Structure Analysis

The molecular formula of Chromozym Try is C29H40N8O9 . The chemical name is benzyl ((S)-1-(((2-(((S)-5-((diaminomethylene)amino)-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate acetate .


Chemical Reactions Analysis

Chromozym Try is used as a substrate in enzymatic reactions, specifically for the determination of trypsin activity . Trypsin, a serine protease, cleaves Chromozym Try at the carboxylic side of arginine .


Physical And Chemical Properties Analysis

Chromozym Try appears as a white to yellowish powder . It has a high purity, with Chromozym Try, acetate being ≥89% and Chromozym Try (enzymatically) being ≥80% . It also contains ≤5% water (K. Fischer) and ≤0.5% free 4-Nitraniline . It’s stable at +15 to +25°C within specification range for 24 months .

Scientific Research Applications

  • Translating the Histone Code by Jenuwein, T. & Allis, C. (2001). This paper discusses chromatin, the physiological template of all eukaryotic genetic information, and how posttranslational modifications of histone amino termini regulate access to the underlying DNA. It also introduces the concept of a “histone code” (Jenuwein & Allis, 2001).

  • Controlling the Double Helix by Felsenfeld, G. & Groudine, M. (2003). This research provides insights into chromatin structure and its control over gene expression and other fundamental cellular processes (Felsenfeld & Groudine, 2003).

  • Chromatin Its History, Current Research, and the Seminal Researchers and their Philosophy

    by Deichmann, U. (2016). This article provides a historical perspective on chromatin research, focusing on its structure and function in gene regulatory processes (Deichmann, 2016).

  • Synthetic Post-Translational Modification of Histones by Nadal, S., Raj, R., Mohammed, S., & Davis, B. G. (2018). This paper explores synthetic and chemical biology techniques for studying histone post-translational modifications and their impact on chromatin biology (Nadal et al., 2018).

  • Histone and Chromatin Cross-Talk by Fischle, W., Wang, Y., & Allis, C. (2003). It discusses the dynamic changes in chromatin organization and their regulatory role in genomic function (Fischle, Wang, & Allis, 2003).

  • Histones Annotating Chromatin

    by Campos, E. & Reinberg, D. (2009). This review focuses on the covalent posttranslational modifications of histones and their effects on transcription and DNA packaging (Campos & Reinberg, 2009).

properties

IUPAC Name

acetic acid;benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N8O7.C2H4O2/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41;1-2(3)4/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30);1H3,(H,3,4)/t21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVPFYDKQBSPHP-IUQUCOCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromozym Try

CAS RN

86170-43-6
Record name L-Argininamide, N-[(phenylmethoxy)carbonyl]-L-valylglycyl-N-(4-nitrophenyl)-, monoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86170-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(benzyloxy)carbonyl]-L-valylglycyl-N-(p-nitrophenyl)-L-argininamide monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
152
Citations
K Matsuura, K Yamamoto, H Sinohara - Biochemical and biophysical …, 1994 - Elsevier
… Amidolytic activity was measured using Chromozym TRY or BApNA as substrate as … Since spontaneous hydrolysis of Chromozym TRY was observed at high pH, the rate of amidolysis …
Number of citations: 80 www.sciencedirect.com
W Cullmann, W Dick - 1981 - degruyter.com
… Summary: A photometric assay using the chromogenic substrate carbobenzoxy-valyl-glycyl-arginine-p-nitroanilide acetate (CHROMOZYM TRY®) for the determination of a2-…
Number of citations: 21 www.degruyter.com
K Ohara, H Munakata, E Hifumi, T Uda… - … and biophysical research …, 2004 - Elsevier
… Catalytic activity of BJPs or antibody was measured using Chromozym TRY (Z-Val-Gly-Arg-… of Chromozym TRY by L chain. Kinetic parameters for the hydrolysis of Chromozym TRY by …
Number of citations: 6 www.sciencedirect.com
AK Chakrabarti, P Ray, CA Broomfield, R Ray - Biochemical pharmacology, 1998 - Elsevier
… Further investigation of biochemical properties showed that a synthetic serine-specific Chromozym TRY peptide and the physiological protein laminin were good substrates for this …
Number of citations: 18 www.sciencedirect.com
J Zhao, L Li, C Wu, RQ He - International Journal of Biological …, 2003 - Elsevier
… The inhibition of the enzyme by SBTI in the presence of Chromozym ELA (I 50 =5 μM) is less than in the presence of either Chromozym TH or Chromozym TRY. This suggests that EFE-II …
Number of citations: 49 www.sciencedirect.com
K Matsuura, K Ohara, H Munakata, E Hifumi, T Uda - 2006 - degruyter.com
… is not known, Chromozym TRY was used as an … Chromozym TRY cleaving activity and the cytotoxicity of BJPs. The BJPs from YAM, NAK, MOK FUK, HIR hydrolyzed Chromozym TRY in …
Number of citations: 20 www.degruyter.com
P Ray, ST Ali - Drug and chemical toxicology, 1998 - Taylor & Francis
… Assay was performed using the chromozym TRY substrate (2.5 mM) following the method of … of 2.5 mM chromozym TRY substrate for one hour yielded an absorbance of 0.639 f 0.014. …
Number of citations: 11 www.tandfonline.com
P Ray, AK Chakrabarti… - Journal of Applied …, 2002 - Wiley Online Library
… An extract from this band obtained under non-denaturing conditions contained protease activity, as determined by CPSPA using the chromozym TRY substrate. Based on these results, …
M Teodorescu, A Gaspar, G Spear… - … : Official Journal of …, 1984 - Wiley Online Library
… Therefore, in the present study, we used an antia2M antibody solid-phase assay, with Chromozym-Try as a substrate, to determine the level of a2M-protease complexes in plasma a2M. …
Number of citations: 6 onlinelibrary.wiley.com
FM Cowan, CA Broomfield, WJ Smith - Cell biology and toxicology, 1991 - Springer
… The assay can detect protease at ng/ml levels, eg, 50 ul of 100 ng/ml of trypsin assayed with 50 ul of 2.5 mM chromozym TRY substrate for 1 hr yielded an absorbance of 0.602 + 0.036. …
Number of citations: 55 link.springer.com

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